Z-Ala-NH2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZSWNVVFTJRN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Kinetics of Z Ala Nh2
Chemical Synthesis Pathways of Z-Ala-NH2 and its Derivatives
Chemical synthesis of peptides, including those incorporating this compound, primarily relies on forming amide bonds between amino acid building blocks. This can be performed in either solution or solid phase.
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis (LPPS) involves coupling amino acids or peptide fragments in a homogeneous solution. This method allows for intermediate purification at each step, potentially leading to lower impurity levels compared to solid-phase synthesis where purification is typically performed at the end. bachem.com
For the synthesis of a simple Z-protected amino acid amide like this compound, a common approach involves the coupling of Z-Ala-OH with ammonia (B1221849) or a suitable amine source. The carboxylic acid of Z-Ala-OH needs to be activated to facilitate the amide bond formation. Alternatively, Z-Ala-OMe (methyl ester) can be converted to the amide using aqueous ammonia in methanol. researchgate.net
Solution synthesis often employs temporary Nα protecting groups such as Boc or Z groups. bachem.com Reactive "active esters" of protected amino acids, such as hydroxysuccinimide esters (OSu), are also frequently used in solution synthesis as alternatives to separate coupling reagents. bachem.comresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support, typically at the C-terminus. bachem.commasterorganicchemistry.com This simplifies purification as excess reagents and byproducts can be washed away. The peptide chain is assembled stepwise in a C-to-N direction. bachem.com
For the synthesis of C-terminal peptide amides, specialized resins are employed that allow for the cleavage of the peptide from the resin with an amide group at the C-terminus.
The Fmoc/OtBu strategy is a widely used SPPS approach. It utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (OtBu) derived groups for side-chain protection. mdpi.comluxembourg-bio.com C-terminal amides are typically obtained using specific resins that yield an amide upon cleavage.
Rink Amide MBHA (4-Methylbenzhydrylamine) resin is a common solid support specifically designed for the synthesis of C-terminal peptide amides using the Fmoc strategy. mdpi.comglpbio.comrsc.org Peptides synthesized on this resin are cleaved from the support using acidic conditions, commonly 95% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) with scavengers. glpbio.comrsc.org The benzhydrylamine linker in Rink Amide MBHA resin is less acid-sensitive than in Rink Amide resin due to an electron-withdrawing acetamido spacer. glpbio.com This resin has been successfully used for the synthesis of various peptides, including those with C-terminal amide functionalities. glpbio.comrsc.org
Evaluation of Coupling Reagents and Their Impact on Reaction Rates
The formation of the amide bond in both solution and solid-phase peptide synthesis requires the activation of the carboxyl group of the incoming amino acid. Coupling reagents facilitate this activation. The choice of coupling reagent significantly impacts reaction rates, efficiency, and the extent of side reactions, such as racemization. uni-kiel.de
Various coupling reagents are employed in peptide synthesis, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), phosphonium (B103445) salts (e.g., PyBOP), and aminium salts (e.g., HBTU, TBTU). researchgate.netuni-kiel.desid.ir The reaction typically involves the coupling reagent activating the carboxyl group, followed by nucleophilic attack by the amino group of the growing peptide chain or amino amide. uni-kiel.de The presence of additives like HOBt or HOAt can improve coupling efficiency and suppress racemization. csic.es
The kinetics of the coupling reaction are influenced by factors such as the nature of the coupling reagent, the solvent, temperature, and the specific amino acids being coupled. For instance, studies have evaluated the effectiveness of different coupling reagents in solution coupling, with some organophosphorus reagents showing higher solubility and performance in terms of yield and epimerization control for specific peptide sequences. csic.es The choice of base, typically a tertiary amine like DIEA or NMM, is also crucial in peptide coupling reactions. uni-kiel.de
Chemo-Enzymatic Synthesis of this compound and Analogues
Chemo-enzymatic synthesis combines chemical and enzymatic steps to synthesize peptides and their analogues. Enzymes, particularly proteases, can catalyze peptide bond formation under mild conditions, often in aqueous or aqueous-organic mixtures. nih.govrsc.orgthieme-connect.de
While direct enzymatic synthesis of this compound might involve coupling Z-Ala-OH or its activated form with ammonia catalyzed by a suitable enzyme, research in this area often focuses on the enzymatic synthesis of larger peptides or derivatives containing Z-protected amino acids or C-terminal amides. For example, alpha-chymotrypsin has been used in the solvent-free enzymatic synthesis of a derivative of alitame (B1666883) from a eutectic mixture of protected aspartic acid ester and alanine (B10760859) amide. nih.gov Thermolysin is another protease known to catalyze peptide synthesis, including the formation of protected dipeptides and their amidated analogues in various solvent systems. rsc.orgthieme-connect.de
Enzymatic deprotection of the Z group using enzymes like penicillin acylases has also been explored, offering a milder alternative to chemical deprotection methods. actanaturae.ru This suggests the potential for incorporating enzymatic steps in a chemo-enzymatic route towards this compound or for downstream modifications of this compound-containing peptides.
Data on specific reaction kinetics for the enzymatic synthesis of this compound itself is less commonly reported compared to chemical methods or enzymatic synthesis of larger peptides. However, studies on related enzymatic reactions provide insights into factors influencing reaction rates, such as enzyme concentration, substrate concentration, temperature, pH, and solvent composition. nih.govrsc.org
Biocatalytic Approaches for Peptide Bond Formation
Enzymes, particularly proteases acting in reverse (synthesis instead of hydrolysis), are widely used for forming peptide bonds and C-terminal amides. This section explores specific enzymatic systems relevant to the formation of peptide amides that may involve Z-Ala or related structures.
Pseudolysin-Catalyzed Condensation Reactions
Pseudolysin, a neutral metalloproteinase belonging to the thermolysin family, has been demonstrated as a suitable catalyst for peptide bond formation via reverse proteolysis. Studies have investigated the pseudolysin-catalyzed condensation of Z-Ala with Phe-NH2 to synthesize Z-Ala-Phe-NH2. This reaction, performed in semi-organic homogeneous systems, has been used as a model to understand the factors influencing yield and rate in enzymatic synthesis. tandfonline.comtandfonline.comresearchgate.netresearchgate.net The conductimetric method has been applied to measure the initial rates of this enzymatic reaction before product precipitation. tandfonline.comtandfonline.comresearchgate.net Optimal conditions for this synthesis and the conductimetric measurements have been investigated, with highest velocities observed in the pH range of 7.0-7.5. tandfonline.comtandfonline.comresearchgate.netresearchgate.net Ionic strength below 0.15 did not significantly alter the reaction rate values. tandfonline.comtandfonline.comresearchgate.netresearchgate.net
Subtilisin A and Alcalase in C-terminal Amidation
Subtilisin A and Alcalase, both serine proteases from Bacillus licheniformis, have been explored for their utility in peptide synthesis, including C-terminal amidation. nih.govresearchgate.netrsc.orgresearchgate.netzenodo.orgdcu.iersc.orgfrontiersin.orgpnas.orgmsu.ruebi.ac.uk Alcalase 2.4 L FG has been identified as an efficient enzyme for the C-terminal amidation of Z-Ala-Phe-OMe using ammonium (B1175870) carbamate (B1207046) as an ammonium source, leading to the production of Z-Ala-Phe-NH2. researchgate.netresearchgate.net Immobilization techniques, such as the sol-gel method, have been applied to Alcalase to facilitate its use in batch and continuous reaction systems for peptide amide synthesis. researchgate.netresearchgate.net Batch production using sol-gel immobilized Alcalase 2.4 L FG achieved approximately 95% yield of Z-Ala-Phe-NH2 after 24 hours at 30°C. researchgate.net Immobilized Alcalase has also shown retained activity over multiple cycles in continuous reactors. researchgate.net
Glutamic Acid Specific Endopeptidase in Peptide Synthesis
A glutamic acid specific endopeptidase from Bacillus licheniformis, a serine protease, has been investigated for its application in peptide synthesis, particularly for forming Glu-Xaa peptide bonds. researchgate.netresearchgate.netnih.gov While its primary specificity is towards glutamic acid residues, studies have shown its ability to catalyze condensation reactions in the presence of water-miscible organic solvents. researchgate.netresearchgate.net For instance, Z-Ala-Glu-Val-NH2 was synthesized with an 80% yield from Z-Ala-Glu-OH and H-Val-NH2 using this enzyme in a system containing 60-80% water-miscible solvent. researchgate.netresearchgate.net This indicates the potential of such enzymes, despite their primary specificity, in synthesizing peptides containing alanine and a C-terminal amide.
Kinetic Studies of Enzymatic Reactions Involving this compound Precursors
Kinetic studies are crucial for understanding the mechanisms and optimizing enzymatic peptide synthesis reactions that may involve Z-Ala or its derivatives. These studies typically involve determining kinetic parameters and evaluating the influence of reaction conditions like solvent systems and water content. nih.govresearchgate.netrsc.orgwikipedia.orgmlsu.ac.inmdpi.comnih.gov
Determination of Kinetic Parameters (V_m, K_M)
Kinetic parameters such as the maximum reaction velocity (V_m) and the Michaelis constant (K_M) provide insights into the enzyme's catalytic efficiency and substrate affinity. wikipedia.orgmlsu.ac.innih.gov In the pseudolysin-catalyzed synthesis of Z-Ala-Phe-NH2 from Z-Ala and Phe-NH2, kinetic studies have been performed by varying the concentrations of Z-Ala and Phe-NH2. tandfonline.comtandfonline.comresearchgate.netresearchgate.net Analysis of initial-rate data allowed for the calculation of kinetic parameters. For the condensation of Z-Ala and Phe-NH2 catalyzed by pseudolysin, reported kinetic constants include a V_m of 6.5 mM Z-Ala-Phe-NH2 synthesized/min/μM pseudolysin, a K_M for Z-Ala of 70 mM, and a K_M for Phe-NH2 of 180 mM. tandfonline.comtandfonline.comresearchgate.netresearchgate.net These studies also suggested that the condensation reaction proceeds via a rapid-equilibrium random bireactant mechanism. tandfonline.comtandfonline.comresearchgate.netresearchgate.net
Influence of Solvent Systems and Water Content
The composition of the reaction medium, particularly the type and concentration of organic solvents and the water content, significantly impacts enzymatic activity, stability, and the equilibrium of peptide synthesis reactions. nih.govresearchgate.netrsc.orgdcu.iemsu.ruresearchgate.netmdpi.commdpi.comtubitak.gov.tracs.org Enzymatic peptide synthesis, being the reverse of hydrolysis, is thermodynamically favored in media with low water content. researchgate.nettubitak.gov.tr However, a minimal amount of water is often essential for enzyme activity and flexibility. tubitak.gov.tracs.org
Studies on the pseudolysin-catalyzed synthesis of Z-Ala-Phe-NH2 have been conducted in semi-organic homogeneous systems, such as 35% methanol. tandfonline.comtandfonline.comresearchgate.netresearchgate.net The effect of water content on peptide synthesis catalyzed by other proteases like trypsin has shown a strong dependency, with maximum yields often observed at specific low water concentrations (e.g., around 5% for trypsin immobilized on alumina). tubitak.gov.tr Higher water concentrations can shift the equilibrium towards hydrolysis, decreasing the peptide yield. tubitak.gov.tr Organic solvents can influence enzyme conformation and stability, and their selection is critical for optimizing biocatalytic efficiency. dcu.ieacs.org Deep eutectic solvents (DESs) are also being explored as alternative media for biocatalysis, and the influence of water content in DES-containing systems on enzyme activity has been noted, with specific water content sometimes being essential for optimal conversion. mdpi.commdpi.com
Reaction Mechanism Analysis (e.g., Random Bireactant Mechanism)
While a Random Bireactant Mechanism specifically for this compound synthesis is not described, enzymatic amidation reactions, such as those catalyzed by proteases like subtilisin A and Alcalase, involve complex mechanisms. In these enzymatic processes, an acyl-enzyme intermediate is typically formed when the enzyme reacts with an activated acyl donor, such as an ester. This intermediate can then react with an amine (to form the desired amide) or with water (leading to undesired hydrolysis). The yield of the desired amide product is dependent on the balance of these competing reactions catalyzed by the same enzyme. researchgate.net The use of activated acyl donors like esters generally allows for higher yields compared to equilibrium-controlled synthesis. researchgate.net
Optimization of Enzymatic Synthesis Conditions for this compound Yield
Optimization of enzymatic synthesis conditions is crucial for maximizing the yield of peptide amides, including those with Z-protection. Studies on the enzymatic synthesis of C-terminal peptide amides using enzymes like subtilisin A and Alcalase from Bacillus licheniformis have employed optimization strategies. researchgate.net For instance, response surface methodology (RSM) and central composite design have been used to evaluate the effects of parameters such as the molar ratio of the ammonia source to the peptide methyl ester, the composition of the solvent system, water concentration, and temperature. researchgate.net
In the case of Z-Ala-Phe-NH2 synthesis starting from Z-Ala-Phe-OMe, optimal conditions for maximum amide yield and minimum secondary hydrolysis were determined. researchgate.net These conditions included a temperature of 30 °C, a solvent composition of ButOH/DMF 82.5:17.5 (v/v) with 0.2% water (v/v), and a molar ratio of ammonia source to peptide methyl ester of 10:1. researchgate.net Under these optimized conditions, a maximum yield of 87% Z-Ala-Phe-NH2 was achieved after 21 hours with quantitative substrate conversion. researchgate.net
Another study on the enzymatic synthesis of Z-Ala-Gln using papain, a commercially available protease, reported a dipeptide yield of 35.5% and an apparent maximum reaction rate of 6.09 mmol/(L·min) under optimized conditions. mdpi.com Further optimization using deep eutectic solvents with papain for Z-Ala-Gln synthesis resulted in a yield of approximately 71.5%, which was noted as the highest reported yield at that time. mdpi.com
These examples highlight that optimizing factors such as temperature, solvent system, water content, reactant ratios, and enzyme choice are critical for improving the yield and efficiency of enzymatic amidation reactions involving protected amino acids and peptides.
Prebiotic Synthesis and Environmental Relevance of Amino Acid Amides
The study of amino acid amides, particularly simple ones like alaninamide (Ala-NH2), is highly relevant to understanding plausible prebiotic synthesis pathways on the early Earth. Amino acid amides have been proposed as key intermediates in the formation of peptides under conditions thought to exist before the emergence of enzyme-catalyzed protein synthesis. eppcgs.orgeppcgs.org
Prebiotic Synthesis and Environmental Relevance of Amino Acid Amides
Role of Ala-NH2 in Peptide Formation under Prebiotic Conditions
Amino acid amides (AA-NH2), including Ala-NH2, have been shown to directly synthesize oligopeptides, oligopeptide amides, and cyclic oligopeptides under wet-dry cycle conditions without the need for additional enhancers. eppcgs.orgeppcgs.orgresearchgate.net This is significant because the formation of peptides from amino acids alone is often thermodynamically unfavorable due to the requirement for water loss, posing a considerable energy barrier. eppcgs.orgeppcgs.org
Investigations have revealed that AA-NH2 demonstrates more favorable thermodynamic reaction effects in peptide formation compared to free amino acids. eppcgs.orgeppcgs.org The process of peptide formation through the polymerization of AA-NH2 is significantly simplified in contrast to the polymerization of amino acids. eppcgs.orgeppcgs.org Furthermore, AA-NH2 has been found to act as a "bridge" facilitating the participation of free amino acids in the synthesis of more intricate peptide structures. eppcgs.orgeppcgs.org
Under wet-dry cycles at 80 °C, Ala-NH2 has been shown to form Ala oligomers (Ala_n), Ala oligopeptide amides (Ala_n-NH2), and cyclic Ala oligomers (cyclo-Ala_n) across a range of pH conditions (pH 3.0, 7.0, and 10.0). eppcgs.orgresearchgate.net The chain length and peptide yield were influenced by the solution pH, with the highest production of Ala2 and Ala3 observed at pH 10.0, while Ala4 was detected at pH 7.0. eppcgs.org This indicates that Ala-NH2 can serve as a key reactant in prebiotic peptide synthesis under various plausible early Earth conditions. eppcgs.org
Enzymatic Interactions and Substrate Specificity of Z Ala Nh2
Z-Ala-NH2 as a Substrate or Inhibitor for Proteases and Peptidases
This compound and related Z-protected peptides have been studied in the context of various protease classes, revealing different modes of interaction.
Interaction with Metalloproteinases (e.g., Pseudolysin, Thermolysin)
Metalloproteinases, which utilize a metal ion (commonly zinc) in their catalytic mechanism, have been shown to interact with peptide derivatives. Pseudolysin (also known as Pseudomonas aeruginosa elastase) and thermolysin are examples of metalloproteinases. While direct studies on this compound as a substrate or inhibitor for these specific enzymes were not extensively detailed in the search results, related metalloproteinase inhibitors like phosphoramidon (B1677721) and galardin have been studied for their interactions with thermolysin and pseudolysin. Phosphoramidon, a known inhibitor of thermolysin (Ki = 28 nM) and pseudolysin (Ki = 250 nM), contains a modified peptide structure with a phosphinyl group ebi.ac.uk. Galardin (GM6001), another metalloproteinase inhibitor, also inhibits thermolysin (Ki = 20 nM) and pseudolysin (Ki = 20 nM) ebi.ac.uk. These examples highlight that metalloproteinases can interact with modified peptide structures, suggesting a potential, though not explicitly defined by the search results for this compound, for interaction with this compound.
Serine Proteases (e.g., Subtilisin A, Alcalase, α-Chymotrypsin)
Serine proteases, characterized by a serine residue in their active site, are a broad class of enzymes. Subtilisin A and Alcalase are examples of serine proteases, with Alcalase being described as primarily containing Subtilisin A sigmaaldrich.com. α-Chymotrypsin is another well-studied serine protease known to cleave peptide bonds, particularly on the carboxyl side of aromatic or large hydrophobic amino acids fishersci.cafishersci.commpbio.com.
Studies involving α-chymotrypsin have utilized Z-protected amino acids and peptides as acyl donors in enzyme-catalyzed peptide synthesis psu.edu. For instance, N-benzyloxycarbonyl-L-alanine p-nitrophenyl ester (Z-Ala-ONp), a related compound to this compound, has been used in such reactions nih.gov. The efficiency of α-chymotrypsin-catalyzed peptide bond formation is influenced by the nature of the acyl donor and the amino component psu.edu. While this compound itself is an amide rather than an ester, its structural similarity to Z-Ala-OH and Z-Ala-OR (where R is an activating group) suggests it could potentially interact with the active site of serine proteases, possibly as a poor substrate for hydrolysis or as an amino component in synthetic reactions if the enzyme exhibits appropriate transpeptidation activity. Research indicates that the superiority of certain activated esters, like the carbamoylmethyl ester, as acyl donors for α-chymotrypsin-catalyzed reactions is demonstrated in couplings involving alanine (B10760859) as a poor amino acid substrate psu.edu.
Aspartate Proteases (e.g., Pepsin A)
Aspartate proteases, such as pepsin A, utilize aspartic acid residues in their active site for catalysis. Pepsin A is an acidic protease found in the stomach that preferentially cleaves peptide bonds where one of the amino acids is aromatic worthington-biochem.comnih.gov. It is known not to cleave bonds containing valine, alanine, or glycine (B1666218) worthington-biochem.com. Given that this compound contains an alanine residue and lacks an aromatic residue at the scissile bond position typically favored by pepsin A, it is unlikely to be a preferred substrate for this enzyme. Pepsin A primarily acts on larger proteins, degrading them into smaller peptides nih.gov.
Role of Z-Ala in Enzyme-Catalyzed Peptide Synthesis
Z-protected amino acids, including Z-Ala-OH (N-benzyloxycarbonyl-L-alanine), are commonly used as activated acyl donors in enzyme-catalyzed peptide synthesis fishersci.canih.govnih.govfishersci.no. Enzymes, particularly proteases operating in reverse or transpeptidases, can catalyze the formation of peptide bonds using activated acyl donors and nucleophilic amino components.
Thermolysin, a metalloproteinase, has been shown to catalyze peptide bond synthesis using Z-protected amino acids as acyl donors pnas.orgrsc.org. For example, the synthesis of Z-Ala-Phe-OMe has been catalyzed by thermolysin using Z-Ala-OH as the acyl donor and Phe-OMe as the amino component rsc.org. The efficiency of such synthesis is influenced by the nature of both the acyl donor and the amino component pnas.org. The replacement of a glycyl residue by an alanyl residue in the P2 position of the acid component (acyl donor) can significantly enhance the rate of synthesis catalyzed by thermolysin pnas.org.
While this compound itself is an amide and not a free acid or activated ester typically used as an acyl donor, the "Z-Ala" moiety is the common structural feature with Z-Ala-OH. In enzyme-catalyzed peptide synthesis, the enzyme facilitates the formation of a new peptide bond. If this compound were to participate, it would likely be as an amino component (nucleophile) attacking an activated acyl donor, or potentially as a substrate for a transpeptidation reaction where the amide bond is exchanged for a peptide bond. However, the primary role of Z-Ala derivatives in the literature appears to be as acyl donors (e.g., Z-Ala-OH or activated esters) in the synthesis of peptides with a free carboxyl terminus or an esterified carboxyl terminus.
Enzyme Substrate Specificity Studies
Enzyme substrate specificity studies are crucial for understanding the range of molecules an enzyme can act upon and the factors influencing this interaction. These studies often involve testing a series of related compounds to determine the structural requirements for binding and catalysis.
Evaluation of Acyl Donors and Amino Components
In the context of enzyme-catalyzed peptide synthesis, substrate specificity studies often evaluate the efficiency with which different acyl donors and amino components are utilized by the enzyme. For instance, studies with thermolysin have examined the condensation of Z-Phe-OH (as the acyl donor) with various amino components, revealing data on apparent Km and kcat values pnas.org. This indicates how variations in the amino component affect the enzyme's catalytic efficiency. Similarly, the nature of the acyl donor significantly impacts the rate of synthesis pnas.org.
While direct studies specifically evaluating this compound as either an acyl donor or amino component in a broad substrate specificity study were not prominently found, research on related Z-protected peptides and amides provides insight. For example, the use of Z-Ala-ONp as an acyl donor in α-chymotrypsin-catalyzed reactions highlights the enzyme's ability to utilize activated Z-Ala derivatives nih.gov. Studies on transglutaminases have evaluated various synthetic peptides as acyl donors, examining the recognition of different amino acid residues and side chains tandfonline.com. These studies demonstrate the systematic approach taken to understand the structural features of substrates that are critical for enzyme recognition and activity.
Influence of Amino Acid Residues on Reactivity
The reactivity of this compound and similar compounds in enzymatic reactions is significantly influenced by the nature of the amino acid residue(s) present. In the case of this compound, the alanine residue plays a key role. Studies involving protease-catalyzed peptide synthesis have shown that the amino acid residue acting as the amino component (the nucleophile attacking the acyl-enzyme intermediate or activated acyl donor) affects the coupling efficiency. For instance, in α-chymotrypsin-catalyzed couplings involving Z-(S)-Ala esters and various amino acid amides (Xbb-NH2), the nature of Xbb influences the yield of the resulting peptide. Bulky side chains in the amino component can potentially hinder the nucleophilic attack, leading to lower coupling efficiency and favoring hydrolysis of the acyl donor instead. psu.edu
While this compound itself has an amide at the C-terminus, the principle of amino acid side-chain influence extends to the design and reactivity of substrates and nucleophiles in enzymatic synthesis and hydrolysis. The enzyme's active site possesses specific subsites that accommodate the amino acid residues of the substrate or reacting molecules, and the fit and interactions within these subsites determine the efficiency and specificity of the enzymatic transformation. scielo.br
Research on other enzymes, such as a urethane (B1682113) hydrolase that acts on Nα-benzyloxycarbonyl-amino acids, has demonstrated that the specific amino acid linked to the Z group impacts the enzyme's activity. In one study, glycine was found to be the most sensitive amino acid residue for this enzyme. tandfonline.com This highlights that even variations in the amino acid directly attached to the Z group in a substrate can dictate the enzyme's preference and reactivity. Furthermore, the requirement for a free carboxyl group for the activity of this specific urethane hydrolase, rendering amino acid amides like Ala-NH2 inert, underscores how the chemical context of the amino acid residue within the molecule dictates enzymatic recognition and action. tandfonline.com
Stereospecificity in Enzymatic Reactions
Enzymes are well-known for their high degree of stereospecificity, and interactions involving this compound are subject to this principle. The alanine residue in this compound contains a chiral center, which can exist in either the L- or D-configuration. Enzymatic reactions involving chiral substrates typically show a marked preference for one stereoisomer over the other.
Studies on a urethane hydrolase capable of hydrolyzing Nα-benzyloxycarbonyl-amino acids revealed its failure to hydrolyze Z-D-Ala, while effectively acting on Z-L-Ala. tandfonline.com This demonstrates a clear stereospecificity of the enzyme for the L-stereoisomer of the alanine residue when it is part of a Z-protected amino acid substrate.
In the context of protease-catalyzed peptide synthesis, where Z-protected amino acids or peptides can serve as acyl donors and amino acid amides as nucleophiles, the stereochemistry of both components is crucial. For example, couplings between Z-(R)-Ala-OCam and (S)-Leu-NH2 catalyzed by α-chymotrypsin resulted in the production of the R-S peptide, indicating that the enzyme can process substrates with different stereochemistries at the P1 site (corresponding to the Ala residue) but often with varying efficiencies and potentially influencing the stereochemical outcome of the product. psu.edu The significant difference in reactivity observed between enantiomers, such as Z-L-Ala-SCm and Z-D-Ala-SCm, with enzymes further emphasizes the critical role of stereochemistry in enzymatic recognition and catalysis. scielo.br
The stereospecificity arises from the precise three-dimensional architecture of the enzyme's active site, which is designed to bind and orient the substrate in a specific conformation required for catalysis. The chiral center of the amino acid residue in this compound or related compounds must fit into a similarly specific chiral environment within the enzyme's binding pocket for effective interaction and catalysis to occur. wou.edumdpi.com
Mechanisms of Enzymatic Action and Catalysis
The enzymatic interactions involving this compound and related derivatives can proceed through various catalytic mechanisms, depending on the specific enzyme involved. Given the peptide-like nature of compounds containing amino acid residues and amide bonds, proteases and hydrolases are primary candidates for interacting with this compound.
Protease-catalyzed reactions can involve mechanisms such as nucleophilic attack on a carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the cleavage of a peptide or amide bond. Serine proteases, for instance, utilize a catalytic triad (B1167595) (often Asp, His, Ser) where the serine residue acts as a nucleophile. wou.edu While this compound itself is an amide, if it were part of a larger peptide or if an enzyme targeted the amide bond directly, similar principles of nucleophilic catalysis could apply.
Another relevant mechanism involves enzymes that act on protecting groups. The urethane hydrolase mentioned earlier specifically cleaves the Nα-benzyloxycarbonyl (Z) group. tandfonline.com While the detailed catalytic mechanism of this specific enzyme acting on Z-Ala is not provided in the search results, enzymes that cleave protecting groups often employ hydrolytic mechanisms, potentially involving nucleophilic attack on the carbonyl group of the carbamate (B1207046) linkage.
Kinetic studies are essential for elucidating the mechanisms of enzymatic action. By measuring reaction rates under varying substrate concentrations and conditions (such as pH), kinetic parameters like KM and kcat can be determined, providing information about enzyme-substrate binding affinity and catalytic efficiency. researchgate.netresearchgate.net These studies can help distinguish between different possible mechanisms, such as ordered or random binding of multiple substrates. tandfonline.comnih.gov The influence of pH on enzyme activity can also reveal the ionization states of catalytic residues involved in the mechanism. tandfonline.comacs.org
Applications and Functional Studies of Z Ala Nh2 Analogues in Biological Systems
Design and Synthesis of Z-Ala-NH2 Containing Peptide Analogues for Biological Activity
The design and synthesis of peptide analogues incorporating this compound or related structures often involve strategic modifications to enhance their biological activity, stability, and targeting capabilities. These modifications can include the introduction of unnatural amino acids, conjugation with pharmacophores, and alterations to the peptide backbone.
Incorporating Unnatural Amino Acids (e.g., β-Ala, nor-Leu)
The incorporation of unnatural amino acids into peptide sequences is a common strategy to modulate their properties. Unnatural amino acids, which are not among the 20 standard proteinogenic amino acids, can offer enhanced metabolic stability, altered conformational constraints, and modified interactions with biological targets. For instance, β-amino acids like β-Alanine (β-Ala) have been incorporated into peptides to improve their resistance to proteolytic degradation and influence their secondary structure sigmaaldrich.comuni.lu. Similarly, the substitution of natural amino acids with unnatural ones such as nor-Leucine (nor-Leu) has been explored in the context of antimicrobial and anticancer peptides to potentially enhance their activity and selectivity fishersci.canih.govrdrr.io. These modifications can lead to analogues with improved pharmacokinetic profiles and biological efficacy compared to their natural counterparts.
Conjugation with Pharmacophores
Conjugation of peptides with pharmacophores involves covalently linking a peptide sequence to a molecule with known biological activity. This approach aims to combine the targeting ability or other favorable properties of the peptide with the therapeutic effect of the pharmacophore. This strategy has been employed to develop novel conjugates with enhanced cytotoxicity and antiproliferative activity, for example, by linking peptides to compounds like 1,8-naphthalimide (B145957) or caffeic acid fishersci.cafishersci.ca. The peptide can serve to deliver the pharmacophore specifically to target cells or tissues, improve its solubility, or alter its pharmacokinetic properties fishersci.canih.gov.
Modification of Peptide Backbone (e.g., Aza-peptides)
Modification of the peptide backbone is another avenue for designing peptide analogues with improved characteristics. Aza-peptides, where an alpha-carbon atom of an amino acid is replaced by a nitrogen atom, represent a significant class of peptidomimetics nih.govnih.govnih.govwikipedia.org. This modification results in altered conformational flexibility and can lead to increased metabolic stability against enzymatic degradation, such as by peptidases nih.govscribd.com. Aza-peptides have been investigated for various biological applications, including their potential as enzyme inhibitors nih.govnih.gov. The synthesis of aza-peptides typically involves specific coupling strategies to form the aza-peptide bond nih.govwikipedia.orgscribd.com.
Antimicrobial Research Utilizing this compound Related Peptides
While specific studies on the antimicrobial activity of this compound related peptides are not prominently featured in the general literature search, peptides containing alanine (B10760859) and other amino acids found in this compound are widely studied in the field of antimicrobial peptides (AMPs). The principles governing the activity of AMPs provide a framework for understanding how this compound-based sequences, if designed with appropriate characteristics, might exhibit antimicrobial properties.
Membrane-Active Mechanisms of Antimicrobial Peptides (AMPs)
Antimicrobial peptides are a diverse class of molecules that primarily exert their effects by targeting and disrupting bacterial cell membranes fishersci.caguidetopharmacology.orgnih.govnih.gov. These peptides are often cationic and amphipathic, allowing them to interact favorably with the negatively charged lipid head groups abundant in bacterial membranes fishersci.canih.govmetabolomicsworkbench.orgunex.esnih.gov. Several models describe the membrane-active mechanisms of AMPs, including the barrel-stave model, toroidal pore model, carpet model, and aggregate model metabolomicsworkbench.orgwikipedia.org. These mechanisms generally involve the insertion of the peptide into the membrane bilayer, leading to increased permeability, pore formation, or complete membrane disruption, ultimately resulting in bacterial cell death fishersci.caguidetopharmacology.orgmetabolomicsworkbench.org. Some AMPs can also translocate across the membrane to target intracellular components guidetopharmacology.orgnih.gov.
Potential to Overcome Bacterial Drug Resistance
The increasing challenge of bacterial drug resistance has spurred research into alternative antimicrobial strategies, including the development of peptidomimetics and short peptides. Peptidomimetics, which are synthetic molecules designed to mimic the properties of natural antimicrobial peptides (AMPs), represent a promising avenue to combat resistant bacterial strains rsc.orgtandfonline.com. Unlike some traditional antibiotics that require intracellular uptake, peptidomimetics can exert their effects without necessarily being internalized by the bacterial cell, providing a mechanism to circumvent certain resistance pathways nih.gov. Furthermore, bacteria appear to have a lower propensity to develop resistance against peptidomimetics, potentially due to their mechanism of action often targeting the evolutionarily conserved bacterial cell membrane nih.gov.
Studies have explored the potential of peptidomimetics, including short di- or tripeptides, as strategies to overcome bacterial resistance rsc.org. Combinations of traditional antibiotics with peptidomimetics have demonstrated synergistic activity and the capacity to mitigate the development of antibiotic resistance nih.gov. This synergistic effect can arise from peptidomimetics increasing membrane permeability, thereby facilitating the entry of other antimicrobials into bacterial cells tandfonline.com. Research on -Ala modified peptides, which are analogues, has shown potent antibacterial activity against multidrug-resistant strains and low toxicity researchgate.net. These modified peptides are noted for their strong membrane disruption capabilities and a low tendency for bacteria to develop resistance against them compared to standard antibiotics frontiersin.org. Additionally, dipeptide derivatives conjugated with indole-3-carboxylic acid have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies of these derivatives suggest encouraging binding interactions with essential bacterial enzymes like DNA gyrase, contributing to their antimicrobial effect rsc.org.
The ability of these peptide-based compounds and their analogues to interact with bacterial membranes or intracellular targets through distinct mechanisms offers a potential strategy to overcome common resistance mechanisms such as limited drug uptake, target modification, drug inactivation, and efflux pumps tandfonline.comnih.govaimspress.com.
Research in Other Biological Applications
Beyond their potential in combating bacterial resistance, this compound analogues and related dipeptidomimetic structures are investigated in various other biological applications, including the design of peptidomimetics, studies of protein structure and function, and enzymatic synthesis of therapeutic peptide precursors.
Peptidomimetics Design and Study
Peptidomimetics are designed to replicate the biological effects and physicochemical properties of natural peptides while often offering improved characteristics such as enhanced bioavailability, longer half-life, and increased resistance to enzymatic degradation tandfonline.com. The design of these molecules can involve replacing specific peptide segments with non-peptide scaffolds or basing the design on the hypothesized bioactive conformation of the parent peptide upc.edu. Torsion angle based design approaches are employed in the creation of peptidomimetic structures, including those based on dipeptidic templates researchgate.net.
Research in this area includes the design and synthesis of various dipeptide mimetics. For instance, hydantoin-based universal peptidomimetics have been designed and synthesized, with their preferred conformation assessed using techniques like molecular modeling and NMR experiments rsc.org. Dipeptide mimetics based on modified serine-glutamic acid have been designed as selectin blockers, and their biological profiles have been evaluated both in vitro and in vivo acs.org. Studies also involve the design of dipeptide mimetics as analogues of neurotrophins, investigating their neuroprotective and antidepressant-like activities explorationpub.comexplorationpub.comcrimsonpublishers.com. Design strategies often incorporate techniques such as alanine scans and truncations to systematically identify the key functional groups responsible for biological activity diva-portal.org.
Role in Protein Structure and Function Studies
Dipeptides and amino acids serve as valuable model compounds for investigating complex biological interactions, particularly drug-protein interactions and the resulting conformational changes in proteins taylorandfrancis.com. The composition of dipeptides can significantly influence protein-protein interactions, especially those driven by hydrophobic forces researchgate.net.
Understanding protein structure, which is the three-dimensional arrangement of amino acids, is fundamental to elucidating protein function wikipedia.orgnih.gov. Dipeptide mimetics and peptide analogues can be utilized as tools to study how changes in amino acid sequences, such as mutations, affect protein structure and ultimately its function plos.orgnih.gov. Computational methods like molecular docking and molecular dynamics simulations are frequently employed to investigate the binding affinities and interaction networks between molecules, including peptide analogs, and target proteins rsc.orgfrontiersin.org. These studies provide insights into the molecular basis of protein-ligand interactions and how modifications in peptide structures can influence these interactions.
Enzymatic Synthesis of Precursor Peptides for Therapeutic Agents (e.g., Thymopentin)
Enzymatic synthesis offers an efficient and often more environmentally friendly approach for the formation of peptide bonds, utilizing enzymes, particularly proteases, as catalysts psu.eduuni-salzburg.at. This method has been explored for the synthesis of precursor peptides for various therapeutic agents, including Thymopentin (TP-5).
Research has demonstrated the enzymatic synthesis of precursor dipeptides for Thymopentin psu.eduresearchgate.netnih.gov. Specifically, the protease-catalyzed synthesis of Z-Asp-Val-NH2, a dipeptide precursor of Thymopentin, has been successfully carried out using industrial alkaline proteases like alcalase in organic solvent systems psu.eduresearchgate.nettandfonline.com. The optimization of reaction conditions, including the choice of organic solvent, water content, temperature, pH, and reaction time, is crucial for maximizing the yield of the desired dipeptide product in enzymatic synthesis tandfonline.com. Another precursor dipeptide for Thymopentin, Z-Arg-Lys-NH2, has also been synthesized enzymatically using alcalase and trypsin nih.gov. Furthermore, a chemo-enzymatic approach has been reported for the synthesis of the precursor tripeptide Z-Asp-Val-Tyr-NH2 for Thymopentin, utilizing thermolysin as the enzyme in an aqueous/organic biphasic system jlu.edu.cn. These studies highlight the utility of enzymatic methods in the synthesis of peptide fragments that can serve as building blocks for larger therapeutic peptides like Thymopentin.
Analytical Methodologies for Z Ala Nh2 and Its Derivatives
Chromatographic Techniques
Chromatographic techniques are widely used for the separation and analysis of Z-Ala-NH2 and its derivatives, enabling the assessment of purity and the isolation of specific compounds from mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing amino acids, peptides, and their derivatives, including this compound, offering excellent separation capabilities and reproducibility hplc.eursc.orgnih.gov. Reversed-phase HPLC (RP-HPLC) is a commonly preferred mode for the analysis and purification of peptides and derivatized amino acids rsc.orgnih.govspringernature.com. The separation is based on the differential partitioning of analytes between a mobile phase and a stationary phase, typically a non-polar C18 column in RP-HPLC hplc.euresearchgate.neteuropa.eu.
For many amino acids and amines, direct detection by UV-Vis or fluorescence is challenging due to the lack of suitable chromophores or fluorophores myfoodresearch.combevital.nosigmaaldrich.cn. Therefore, derivatization is often employed to introduce a detectable tag, enhancing sensitivity and enabling analysis by UV-Vis or fluorescence detectors coupled with HPLC springernature.commyfoodresearch.combevital.no. The choice of stationary phase, mobile phase composition (including organic modifiers and buffers), and gradient conditions are optimized to achieve high resolution and symmetrical peaks, which are critical for accurate purity determination hplc.euresearchgate.netbevital.nomerckmillipore.com. High-purity silica-based columns are important for good peak shape, especially when using low concentrations of ion-pairing reagents like trifluoroacetic acid (TFA), which can suppress signals in hyphenated techniques like LC-MS hplc.eu.
Thin-Layer Chromatography (TLC) for Enantiomer Resolution
Thin-Layer Chromatography (TLC) can be a simple and rapid method for the separation of enantiomers researchgate.netjrespharm.com. While HPLC is more commonly associated with high-resolution enantiomer separation, particularly after derivatization with a chiral reagent, TLC can also be utilized. Enantiomeric resolution by TLC often involves the use of chiral stationary phases or chiral additives in the mobile phase oup.comspringernature.com. The principle relies on the formation of transient diastereomeric complexes between the chiral analyte (or its derivative) and a chiral selector in the stationary or mobile phase, leading to differential migration and separation of the enantiomers jrespharm.comoup.com.
A notable application relevant to alanine (B10760859) derivatives is the use of Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDNP-L-Ala-NH2), a derivative of L-Ala-NH2 springernature.comacs.orgresearchgate.net. This reagent reacts with amino acids to form diastereomers, which can then be separated by reversed-phase HPLC acs.orgresearchgate.net. While this specific application of Marfey's reagent is primarily linked to HPLC for separating derivatized amino acid enantiomers, the underlying principle of forming separable diastereomers through reaction with a chiral compound is also applicable to TLC for enantiomer resolution libretexts.org. Studies have demonstrated the resolution of amino acid enantiomers by reversed-phase and normal-phase TLC after derivatization with FDNP-L-Ala-NH2 and its chiral variants researchgate.net.
Spectrometric Techniques
Mass Spectrometry (MS) and its hyphenated techniques are indispensable for the characterization of this compound and its derivatives, providing crucial information about molecular weight and structure.
Mass Spectrometry (MS, LC-MS/MS, MALDI-TOF, ESI-MS) for Molecular Weight and Structure Elucidation
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of organic compounds, including amino acid derivatives and peptides nih.govpsu.edumdpi.comnih.gov. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are widely used for ionizing peptides and other biomolecules nih.govnih.govcore.ac.ukucsf.edu. ESI typically produces multiply charged ions, while MALDI often yields singly charged ions ucsf.edu.
Tandem mass spectrometry (MS/MS or MS^n) plays a critical role in structural elucidation by fragmenting selected ions (precursor ions) and analyzing the resulting fragment ions (product ions) nih.govmdpi.comnih.govbiorxiv.orgrsc.org. The fragmentation patterns provide detailed structural information mdpi.comrsc.org. LC-MS/MS is a hyphenated technique that combines the separation power of liquid chromatography with the sensitivity and structural information provided by tandem MS, making it suitable for the analysis of complex mixtures and for identifying specific compounds nih.govnih.govbiorxiv.org. MALDI-TOF/TOF MS/MS can also be used for the qualitative and quantitative analysis of amino acids and peptides nih.govcore.ac.uk. High-resolution MS is important for obtaining accurate mass measurements, which allows for the determination of elemental composition and aids in assigning molecular formulas mdpi.comnih.gov.
Confirmation of Peptide Formation and Derivatization
Mass spectrometry is a valuable tool for monitoring chemical reactions, including peptide bond formation and derivatization reactions involving amino acid derivatives like this compound nih.govnih.govpnas.org. By analyzing the mass spectra of reaction mixtures, the formation of desired products can be confirmed based on their molecular weights and characteristic fragmentation patterns in MS/MS experiments nih.govpnas.org.
For instance, MS can be used to detect the formation of dipeptides from amino acids and to verify their identity through tandem MS analysis nih.govpnas.org. Similarly, when this compound is used in a reaction, MS can confirm the incorporation of the this compound moiety into a larger molecule or the formation of a derivative by observing the expected mass shifts and characteristic fragments. MS can also help in identifying by-products or unreacted starting materials. Derivatization strategies aimed at enhancing detection or separation in chromatography can also be monitored and confirmed using MS, by analyzing the derivatized product nih.gov.
Derivatization Strategies for Enhanced Detection and Analysis
Derivatization is a common practice in the analysis of amino acids, amines, and related compounds, including this compound and its derivatives, primarily to improve their detection properties and chromatographic behavior springernature.commyfoodresearch.combevital.nosigmaaldrich.cnnih.govpsu.edumdpi.comresearchgate.netmdpi.com. Many of these compounds lack sufficient UV absorbance or fluorescence for sensitive detection by standard HPLC detectors myfoodresearch.combevital.nosigmaaldrich.cn.
Derivatization involves reacting the analyte with a reagent that introduces a detectable group, such as a chromophore or fluorophore springernature.commyfoodresearch.combevital.no. This can be performed before the chromatographic separation (pre-column derivatization) or after the separation but before the detector (post-column derivatization) myfoodresearch.combevital.nopsu.edu. Pre-column derivatization is frequently used in HPLC for amino acid analysis to enhance detection and improve separation on reversed-phase columns by making the derivatives more hydrophobic springernature.commyfoodresearch.compsu.edu.
Pre-column and Post-column Derivatization for HPLC
Derivatization in HPLC involves chemically modifying an analyte to improve its detection characteristics, chromatographic behavior, or stability. actascientific.comresearchgate.net This can be performed either before (pre-column) or after (post-column) the chromatographic separation. who.intactascientific.commyfoodresearch.com
Pre-column derivatization is carried out before the sample is injected into the HPLC column. actascientific.com This method allows for the formation of stable derivatives that are well-separated on reversed-phase columns. actascientific.commyfoodresearch.com Common reagents for pre-column derivatization of amino acids and peptides include o-phthalaldehyde (B127526) (OPA), phenyl isothiocyanate (PITC), dansyl chloride (Dns-Cl), 9-fluorenylmethyl chloroformate (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). actascientific.commyfoodresearch.comgoogle.combevital.no These reagents react with primary and/or secondary amine groups, introducing chromophores or fluorophores that enable detection by UV-Vis or fluorescence detectors. actascientific.commyfoodresearch.comresearchgate.netgoogle.com
One advantage of pre-column derivatization is the flexibility in reaction conditions, which can be optimized for high reaction yields. mdpi.com However, it requires careful attention during sample preparation, and excess reagent may sometimes interfere with the analysis. who.intactascientific.com For compounds like this compound, which contains a primary amine group (from the Ala residue) and an amide group (at the C-terminus), appropriate pre-column reagents targeting the amine function would be relevant. Studies on the analysis of aliphatic amines and amino acids frequently utilize pre-column derivatization with reagents like OPA, FMOC, or novel reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) to enhance sensitivity and selectivity in HPLC with fluorescence detection. actascientific.comsigmaaldrich.comnih.gov
Post-column derivatization occurs after the analytes have been separated by the chromatographic column but before they reach the detector. actascientific.comactascientific.com This technique is particularly useful for compounds that are difficult to separate after derivatization or those that may react with the stationary phase or other sample components during separation. mdpi.com It also has the advantage of removing interfering substances before the derivatization reaction takes place. myfoodresearch.com Common reagents for post-column derivatization of amino acids include ninhydrin (B49086) and OPA, which react with primary amines to form detectable products. actascientific.comactascientific.com While historically used with ion-exchange chromatography, post-column derivatization can also be coupled with reversed-phase HPLC. myfoodresearch.combevital.no
A comparison of pre-column and post-column derivatization methods for amino acid analysis by HPLC and UPLC has shown that pre-column methods, such as those using AQC, can offer better resolution and sensitivity compared to post-column methods using ninhydrin. actascientific.comactascientific.com
Methods for Multi-functional Group Derivatization
This compound possesses multiple functional groups, including a protected N-terminus (Z group), a free primary amine group (from alanine), and a primary amide group (at the C-terminus). While standard derivatization often targets a single type of functional group (like primary amines for OPA or FMOC), analytical challenges may arise when multiple functional groups require modification for optimal detection or separation, or when analyzing complex matrices containing diverse compounds.
Multi-functional group derivatization strategies aim to simultaneously modify different functional groups within a molecule or a mixture of molecules. This can be particularly relevant in metabolomics or the analysis of complex biological samples where compounds with amine, hydroxyl, and carboxylate groups are present. rsc.org For instance, methods have been developed to tag primary amine and hydroxyl groups, followed by the modification of carboxylate groups, using different reagents in a sequential or combined manner. rsc.org
While specific multi-functional derivatization protocols directly applied to this compound were not extensively detailed in the search results, the principles applied to other compounds with similar functional groups can be extrapolated. The presence of the primary amine on the alanine residue and the primary amide group could potentially be targeted by different derivatization reagents, depending on the analytical goal (e.g., enhancing ionization for mass spectrometry, adding a chromophore/fluorophore for UV/fluorescence detection). Reagents like NBD-Cl have been shown to react with amine groups, and strategies involving sequential derivatization with different reagents could be employed to target both the amine and potentially the amide group under specific conditions, although the reactivity of primary amides towards common derivatization reagents is generally lower than that of primary amines. mdpi.com
Research findings in multi-functional derivatization highlight the complexity and the need for carefully optimized reaction conditions, reagent selection, and reaction order to ensure efficient and selective modification of target functional groups in complex samples. rsc.org The development of novel derivatization reagents capable of reacting with multiple functional groups or the optimization of sequential derivatization steps are ongoing areas of research in analytical chemistry to improve the coverage and sensitivity of analysis for diverse compounds.
Table 1: Selected Derivatization Reagents for Amino and Amide Groups
| Reagent Name | Target Functional Group(s) | Common Detection Method | Application Type |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence, UV | Pre-column, Post-column |
| Phenyl Isothiocyanate (PITC) | Primary and Secondary Amines | UV | Pre-column |
| Dansyl Chloride (Dns-Cl) | Primary and Secondary Amines | Fluorescence, UV | Pre-column |
| 9-Fluorenylmethyl Chloroformate (FMOC) | Primary and Secondary Amines | Fluorescence, UV | Pre-column |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | Primary and Secondary Amines | Fluorescence | Pre-column |
| Ninhydrin | Primary Amines | Visible | Post-column |
| 4-Chloro-7-nitrobenzofurazane (NBD-Cl) | Amines | Fluorescence | Pre-column |
| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary and Diamines | Fluorescence | Pre-column |
Note: The suitability and reaction efficiency of these reagents with the specific structure of this compound would require experimental validation.
Table 2: Comparison of Pre-column (AQC) and Post-column (Ninhydrin) Derivatization for Amino Acid Analysis
| Feature | Pre-column Derivatization (AQC) | Post-column Derivatization (Ninhydrin) |
| Reaction Timing | Before column | After column |
| Typical Separation | Reversed-phase HPLC/UPLC | Ion-exchange Chromatography, HPLC |
| Resolution | Generally better | Can be limited by column type |
| Sensitivity | Often higher | Good for primary amines |
| Reagent Interference | Possible | Minimized before separation |
| Automation | Possible | Often automated |
Based on general comparisons of these methods for amino acid analysis. Specific performance for this compound would depend on the optimized protocol. actascientific.comactascientific.com
Computational Studies and Bioinformatics for Z Ala Nh2 Research
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental tools used to investigate the electronic structure, molecular properties, and reactivity of compounds at an atomic level. These calculations solve the time-independent Schrödinger equation to obtain the wavefunction and energy of a molecule, providing a detailed understanding that is often difficult or impossible to achieve through experiments alone. diva-portal.org Various levels of theory and basis sets are employed, such as Density Functional Theory (DFT) with functionals like B3LYP, and post-Hartree-Fock methods like MP2 and coupled-cluster theory, combined with basis sets like 6-31G* or cc-pVDZ. nih.govacs.orgnih.gov
For molecules like Z-Ala-NH2, quantum chemical calculations can provide insights into:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms. nih.gov
Electronic Energy and Thermodynamic Parameters: Calculating the total energy, zero-point vibrational energy, and entropic contributions to determine the Gibbs free energy. nih.gov
Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to ionization potential and electron affinity, respectively. nih.gov These frontier molecular orbitals are crucial for understanding chemical reactivity. mdpi.comepa.gov
Global Reactivity Descriptors: Deriving parameters such as electronegativity (χ), chemical hardness (η), global softness (S), and electrophilicity index (ω) from HOMO and LUMO energies. nih.govmdpi.commdpi.com These descriptors help predict how a molecule will interact with other chemical species. researchgate.net
Molecular Electrostatic Potential (MESP): Mapping the electron density distribution to identify regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack and can shed light on the electrostatic nature of interactions. mdpi.comresearchgate.net
Non-Covalent Interactions: Analyzing interactions such as hydrogen bonds and van der Waals forces using methods like Hirshfeld surface analysis and the quantum theory of atoms in molecules (QT-AIM), or non-covalent interaction–reduced-density gradient (NCI-RDG) analysis. mdpi.com These interactions are critical for molecular packing in crystals and intermolecular recognition. mdpi.com
While specific detailed research findings solely focused on quantum chemical calculations for this compound were not extensively found, studies on related amino acids and peptides highlight the applicability of these methods. For instance, quantum chemical studies on small branched-chain amino acids in water have investigated optimized geometries, thermodynamic properties, and energy characteristics related to redox processes using DFT calculations. nih.gov The use of DFT descriptors has also been explored to study chemical reactivity and predict properties of organic compounds from their molecular structure. epa.govresearchgate.net The accuracy of these calculations depends on the chosen level of theory and basis set, with higher levels of theory generally providing more accurate results but at a higher computational cost. acs.orgnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by applying classical equations of motion to the atoms. nih.gov This allows researchers to study the dynamic behavior of molecules, including conformational changes, interactions with solvents or other molecules, and the exploration of potential energy surfaces. nih.govbyu.edu MD simulations use molecular mechanics force fields, which are parameterized based on experimental data and quantum mechanical calculations, to describe the forces between atoms. nih.gov
For this compound and peptides containing this moiety, MD simulations can provide insights into:
Conformational Analysis: Exploring the accessible conformations of the molecule in different environments (e.g., in solution or bound to a receptor). byu.edu This is particularly important for flexible molecules like peptides, where the biological activity is often linked to specific conformations.
Interactions with the Environment: Simulating interactions with water molecules, ions, or lipid bilayers to understand solvation effects and membrane partitioning. nih.govdiva-portal.org Studies on amino acid propensity at the water surface using MD simulations have elucidated the mechanisms behind their surface behavior at different charge states. diva-portal.org
Binding Studies: Investigating the binding modes and affinities of peptides to target proteins or other molecules. nih.govnih.gov MD simulations can help characterize the binding free-energy surface and calculate binding free energies. nih.gov
Structural Stability: Assessing the stability of specific peptide conformations over time. nih.gov
While direct MD simulation studies specifically on this compound were not prominently found, the application of MD simulations to study peptides and amino acid derivatives is well-established. For example, MD simulations have been used to study the adsorption of amino acid side chain analogues and peptides on surfaces, providing insights into adsorption profiles and free energies. acs.org They have also been employed to understand the dynamics of membrane-bound molecules and to refine structures based on experimental data like NMR. nih.gov The challenge in MD simulations often lies in adequately sampling the vast conformational space of flexible molecules, and enhanced sampling methods are sometimes used to overcome this limitation. acs.org
Bioinformatics Approaches in Peptide Design and Functional Prediction
Bioinformatics plays a significant role in peptide research, particularly in the design of novel peptides and the prediction of their functions. Given that peptides are composed of amino acids, bioinformatics tools and databases developed for protein analysis can often be adapted or applied to peptides.
Key bioinformatics approaches relevant to this compound and peptide research include:
Peptide Sequence Analysis: Analyzing amino acid sequences to identify patterns, motifs, and potential cleavage sites.
Structure Prediction: Using computational tools to predict the three-dimensional structure of peptides, especially when experimental structures are unavailable. This can involve homology modeling, ab initio methods, or threading techniques.
Functional Prediction: Predicting the potential biological function of a peptide based on its sequence and predicted structure. This can involve comparing sequences to known functional peptides or using machine learning models trained on peptide datasets. frontiersin.orgoup.com
Peptide Library Design: Utilizing bioinformatics to design focused or diverse peptide libraries for screening, reducing the vast sequence space to a manageable size based on known information about receptors or desired properties. frontiersin.org
Analysis of Peptide-Protein Interactions: Using bioinformatics tools to study how peptides interact with target proteins, including predicting binding sites and analyzing interaction interfaces. frontiersin.org
Future Directions and Emerging Research Avenues for Z Ala Nh2
Development of Novel Synthetic Methods for Z-Ala-NH2 and Complex Peptide Architectures
The synthesis of this compound and its incorporation into complex peptide architectures remains an active area of research. Traditional peptide synthesis methods, such as Solid Phase Peptide Synthesis (SPPS) and Liquid Phase Peptide Synthesis (LPPS), are widely used and continue to be refined bachem.com. The Z (Benzyloxycarbonyl) group is a classic Nα-protecting group, historically significant in the development of modern peptide synthesis bachem.com.
Emerging research is exploring more efficient and environmentally friendly approaches. Enzymatic methods are being investigated for peptide synthesis, offering potential advantages in terms of specificity and reduced use of harsh chemicals. For instance, studies have explored the use of proteases like Alcalase for the enzymatic synthesis of peptide amides, including Z-protected dipeptide amides like Z-Ala-Phe-NH2. researchgate.net. This suggests potential for enzymatic routes in the synthesis of this compound-containing peptides.
Furthermore, the development of novel coupling reagents and strategies continues to improve yields and reduce side reactions in peptide synthesis, which would directly benefit the incorporation of this compound into longer or more complex sequences. While the provided search results don't detail novel chemical synthesis methods specifically for this compound itself beyond its use as a building block, the broader advancements in peptide synthesis methodologies, including enzymatic and improved chemical coupling techniques, are directly applicable to its efficient utilization in constructing complex peptide architectures. The use of different solid supports, such as various types of PEG, in solid-phase synthesis has also been explored for the synthesis of peptides with varied C-terminal modifications, including amides csic.es.
The synthesis of peptide amides is particularly relevant, as this compound already contains the C-terminal amide functionality. Research into the efficient formation of peptide bonds with amino acid amides as nucleophiles is ongoing, with studies demonstrating the feasibility of coupling Z-Ala-OH with L-Ala-NH2 to form Z-Ala-Ala-NH2 researchgate.net.
Future research in this area is likely to focus on:
Developing highly efficient and stereoselective enzymatic routes for the synthesis of this compound and peptides containing it.
Designing new chemical coupling reagents optimized for use with protected amino acid amides.
Exploring flow chemistry and automated synthesis techniques for the rapid and scalable production of this compound-containing peptides.
Investigating novel protecting group strategies compatible with this compound for the synthesis of highly complex or modified peptides.
Advanced Computational Modeling for Predictive Design and Optimization
Computational modeling plays an increasingly vital role in peptide science, offering insights into molecular properties, conformations, and interactions. For this compound and peptides incorporating it, computational approaches can aid in predictive design and optimization.
Studies on related alanine-derived peptides, such as N-acetyl-L-alaninamide (Ac-Ala-NH2), have utilized microwave spectroscopy and computational calculations to characterize their conformations in the gas phase researchgate.net. These studies help in understanding the intrinsic conformational preferences of alanine (B10760859) residues with C-terminal amide modifications, which is directly relevant to the behavior of this compound and peptides containing it. Computational quantum chemistry has also been employed to investigate the energetics of peptide bond formation involving amino acid amides, suggesting that reactions involving alaninamide (Ala-NH2) might be energetically more favorable for peptide formation compared to alanine eppcgs.org.
Future directions in computational modeling for this compound and its derived peptides include:
Predicting the preferred conformations of this compound and Z-Ala-containing peptides using advanced force fields and simulation techniques.
Modeling the interactions of these peptides with biological targets (e.g., receptors, enzymes) to understand binding mechanisms and predict activity. mdpi.comresearchgate.net
Utilizing quantitative structure-activity relationship (QSAR) modeling to correlate structural variations in Z-Ala-containing peptides with their biological properties. mdpi.com
Developing computational tools to design novel peptide sequences incorporating this compound with desired structural and functional characteristics.
Simulating peptide synthesis reactions involving this compound to optimize reaction conditions and predict potential side products.
Computational modeling can thus serve as a powerful tool to guide the design and synthesis of this compound-containing peptides with tailored properties.
Exploration of New Biological Activities and Therapeutic Potentials of this compound Containing Peptides
Peptides containing modified amino acids, including those with protecting groups or C-terminal amides, can exhibit diverse biological activities and therapeutic potential. This compound, as a building block, can be incorporated into peptides to potentially influence their stability, permeability, and interaction with biological systems.
For example, peptides containing alanine or beta-alanine (B559535) with C-terminal amide modifications have shown antimicrobial and anticancer properties. mdpi.commdpi.comresearchgate.net Studies on shortened analogs of the antimicrobial peptide (KLAKLAK)2-NH2 incorporating alanine and beta-alanine residues and C-terminal amides have demonstrated antimicrobial activity against bacteria like Escherichia coli and Bacillus subtilis, as well as antiproliferative effects against cancer cell lines. mdpi.commdpi.comresearchgate.net Conjugation of these peptides with other pharmacophores has also been investigated to enhance their biological activity. mdpi.commdpi.com
While the direct biological activity of this compound itself is not the primary focus, its utility lies in enabling the synthesis of peptides with modified structures that can then be evaluated for therapeutic potential. The Z-protecting group is typically removed in the final steps of peptide synthesis, but the presence of alanine and the C-terminal amide group derived from building blocks like this compound are key structural features that can influence the biological properties of the resulting peptides.
Future research avenues include:
Synthesizing libraries of peptides incorporating this compound or related protected/amidated alanine derivatives to screen for novel biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects. chemicalbook.com
Investigating the impact of incorporating this compound-derived segments on the pharmacokinetic properties (e.g., stability, half-life, permeability) of therapeutic peptides.
Designing peptides containing this compound or its derivatives as targeted delivery agents or modulators of protein-protein interactions.
Exploring the use of this compound in the synthesis of peptidomimetics or constrained peptides with enhanced biological activity and stability.
The ability to precisely introduce alanine with a C-terminal amide through the use of building blocks like this compound provides a valuable tool for the design and synthesis of peptides with diverse and potentially valuable biological activities.
Q & A
Q. What are the established methods for synthesizing and characterizing Z-Ala-NH₂ in peptide chemistry?
- Methodological Answer : Z-Ala-NH₂ is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The benzyloxycarbonyl (Z) group protects the α-amino group during synthesis. Key steps include:
- Deprotection : Use hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr in acetic acid) to remove the Z-group.
- Purification : Employ reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water with 0.1% TFA.
- Characterization : Confirm identity via ¹H/¹³C NMR (e.g., δ 7.3 ppm for aromatic Z-group protons) and mass spectrometry (expected [M+H]⁺ = 235.3). Purity is validated by HPLC (>95%) and elemental analysis .
Q. How does the Z-protecting group influence the stability of Z-Ala-NH₂ under different experimental conditions?
- Methodological Answer : The Z-group provides stability against nucleophiles and bases but is labile under acidic or reductive conditions. For example:
- Acidic Hydrolysis : Use 6M HCl at 110°C for 24 hours to cleave the Z-group, monitored by TLC.
- Reductive Cleavage : Apply H₂/Pd-C in methanol to remove the Z-group without damaging the peptide backbone.
Stability studies should include pH-dependent degradation assays (e.g., 1M NaOH vs. 1M HCl) and kinetic analysis via UV-Vis spectroscopy .
Q. What analytical techniques are critical for confirming the purity and identity of Z-Ala-NH₂ post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 220 nm; retention time compared to standards.
- NMR Spectroscopy : Analyze ¹H and ¹³C spectra for Z-group aromatic protons (δ 7.3 ppm) and carbonyl signals (δ 170-175 ppm).
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 56.16%, H: 6.01%, N: 11.91%) .
Q. What are the key considerations when incorporating Z-Ala-NH₂ into in vitro enzymatic assays?
- Methodological Answer :
- Buffer Compatibility : Ensure the Z-group is stable in assay buffers (e.g., avoid reducing agents like DTT).
- Substrate Solubility : Use DMSO or DMF (≤5% v/v) to dissolve Z-Ala-NH₂ without denaturing enzymes.
- Control Experiments : Include unprotected alanine derivatives to assess Z-group interference.
- Kinetic Parameters : Measure and via Michaelis-Menten plots, comparing results to literature .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data of Z-Ala-NH₂ derivatives?
- Methodological Answer :
- Systematic Replication : Repeat experiments under identical conditions (pH, temperature, reagent batches) to isolate variables.
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to compare effect sizes across studies.
- Advanced Characterization : Employ 2D NMR (e.g., COSY, HSQC) to confirm structural integrity and rule out isomerization.
- Data Transparency : Publish raw datasets and detailed protocols in supplementary materials to enable cross-validation .
Q. How to design experiments to study Z-Ala-NH₂’s interaction with enzymes using computational and spectroscopic methods?
- Methodological Answer :
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model Z-Ala-NH₂ binding to active sites. Validate with molecular dynamics (MD) simulations (e.g., 100 ns trajectories).
- Spectroscopic Techniques :
- Fluorescence Quenching : Measure tryptophan emission changes upon ligand binding.
- Isothermal Titration Calorimetry (ITC) : Determine binding affinity () and stoichiometry.
- Cross-Validation : Compare computational ΔG values with experimental ITC data .
Q. How to optimize the coupling efficiency of Z-Ala-NH₂ in solid-phase peptide synthesis?
- Methodological Answer :
- Coupling Reagents : Test HOBt/DIC vs. HBTU/DIEA for activation efficiency.
- Reaction Monitoring : Use the Kaiser test to detect free amines; repeat couplings if incomplete.
- Solvent Optimization : Switch from DMF to NMP for better solubility of hydrophobic peptides.
- Temperature Control : Perform couplings at 25°C vs. 40°C to assess kinetic improvements.
Document yield and purity at each step via LC-MS .
Q. What methodologies address low yields in Z-Ala-NH₂-mediated peptide chain elongation?
- Methodological Answer :
- Side-Reaction Mitigation : Add 2% v/v DIEA to suppress racemization.
- Orthogonal Protection : Use Fmoc for temporary protection alongside Z-group stability.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 10 minutes at 50°C) to minimize degradation.
- Post-Synthesis Analysis : Use MALDI-TOF to detect truncation products and adjust coupling cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
